molecular formula C16H19N5O B5563911 N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide

N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B5563911
M. Wt: 297.35 g/mol
InChI Key: JHVNWJHYXUIOIW-UHFFFAOYSA-N
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Description

N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C16H19N5O and its molecular weight is 297.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.15896025 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

Research in synthetic chemistry explores the functionalization and synthesis of related compounds, providing insights into their chemical properties and potential applications. For instance, studies have demonstrated various methods for synthesizing imidazo[1,2-a]pyridine derivatives, highlighting their utility in creating complex molecular structures. Experimental and theoretical studies on functionalization reactions of related compounds reveal the mechanisms and efficiencies of different synthetic routes, contributing to the broader understanding of these chemical processes (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005). Additionally, innovative one-pot synthesis methods have been developed to introduce various substituents into the imidazo[1,2-a]pyridine framework, further expanding the versatility of these compounds in chemical synthesis (J. Crawforth & Melissa Paoletti, 2009).

Medicinal Chemistry and Biological Activity

In the realm of medicinal chemistry, imidazo[1,2-a]pyridine derivatives are explored for their potential therapeutic applications, including antiviral, antibacterial, and anticancer activities. The design and synthesis of novel derivatives aim to optimize their biological activity against specific targets. For example, certain imidazo[1,2-a]pyridine compounds have been investigated for their tuberculostatic activity, although with varying degrees of success, indicating the need for further structural optimization (L. Bukowski, 1984). Another study focused on enhancing the cellular uptake of Py–Im polyamides, crucial for their application as molecular probes or therapeutic agents, demonstrates the ongoing efforts to improve the delivery and efficacy of these compounds (J. Meier, David C. Montgomery, & P. Dervan, 2012).

Pharmacokinetics and Drug Delivery

The pharmacokinetics and drug delivery aspects of imidazo[1,2-a]pyridine derivatives are also of significant interest. Research aimed at determining the plasma concentration of Py-Im polyamides via liquid chromatography-tandem mass spectrometry (LC-MS/MS) has provided essential data for understanding their distribution and metabolism in biological systems (Takashi Nagashima et al., 2009). This information is critical for the development of these compounds as gene therapy agents or for other medicinal applications.

Properties

IUPAC Name

N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-19(8-3-4-13-10-18-20(2)11-13)16(22)14-5-6-15-17-7-9-21(15)12-14/h5-7,9-12H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVNWJHYXUIOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCCN(C)C(=O)C2=CN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.